molecular formula C10H20O B076846 Ether, 6-methylheptyl vinyl CAS No. 10573-35-0

Ether, 6-methylheptyl vinyl

Cat. No.: B076846
CAS No.: 10573-35-0
M. Wt: 156.26 g/mol
InChI Key: SHHYVKSJGBTTLX-UHFFFAOYSA-N
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Description

. This compound is a type of vinyl ether, which is characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). Vinyl ethers are known for their reactivity and are used in various chemical synthesis processes.

Preparation Methods

The synthesis of Ether, 6-methylheptyl vinyl can be achieved through several methods. One common approach involves the reaction of alcohols with acetylene. For instance, the reaction of 6-methylheptanol with acetylene in the presence of a base can yield this compound . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the vinyl ether.

Chemical Reactions Analysis

Ether, 6-methylheptyl vinyl undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the vinyl group into an alkane, resulting in the formation of a saturated ether.

    Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ether, 6-methylheptyl vinyl has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Ether, 6-methylheptyl vinyl involves its reactivity as a vinyl ether. The vinyl group can undergo polymerization reactions, forming long chains of repeating units. This polymerization can be initiated by various catalysts, including Lewis acids and radical initiators. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out .

Comparison with Similar Compounds

Ether, 6-methylheptyl vinyl can be compared with other vinyl ethers such as methyl vinyl ether and ethyl vinyl ether. These compounds share similar reactivity due to the presence of the vinyl group but differ in their physical properties and applications. For example:

    Methyl vinyl ether: A simpler vinyl ether with a lower molecular weight, used in the synthesis of polymers and as a solvent.

    Ethyl vinyl ether: Similar to methyl vinyl ether but with a slightly higher molecular weight, used in similar applications but with different solvent properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-ethenoxy-6-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-11-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHYVKSJGBTTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304622
Record name Isooctane, (ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10573-35-0
Record name Ether, 6-methylheptyl vinyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isooctane, (ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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